molecular formula C19H19N3O4S B2490336 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1797020-47-3

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2490336
CAS RN: 1797020-47-3
M. Wt: 385.44
InChI Key: KDUGULNDIZSZNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone" often involves multi-step reactions starting from basic precursors like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These processes include the incorporation of arylthio/sulfinyl/sulfonyl groups through reactions characterized by techniques such as melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS for structural characterization (Wang et al., 2015). Moreover, compounds with furan and azetidinone components have been synthesized via methods including double reduction of cyclic sulfonamides and intramolecular Heck reactions (Evans, 2007).

Molecular Structure Analysis

The crystal structure of compounds containing arylsulfonyl moieties provides insights into the molecular configuration of related chemicals. X-ray diffraction studies offer detailed information on the crystalline structure, helping in understanding the spatial arrangement of atoms within the molecule (Cao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving such compounds often leverage the reactivity of the furan and sulfonyl functional groups. For instance, sulfonamide derivatives have been explored for their ability to undergo reactions that result in the synthesis of novel organic compounds with potential inhibitory effects on mild steel corrosion in acidic media (Singaravelu & Bhadusha, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those containing the arylthio/sulfinyl/sulfonyl group, through multi-step reactions. These compounds, characterized by various spectroscopic techniques, have shown potential herbicidal and insecticidal activities. The structural elucidation of these compounds provides a foundation for understanding their biological activities and potential applications in agricultural sciences (Wang et al., 2015).

Biological Evaluation

Another aspect of research focuses on the biological evaluation of derivatives synthesized from furan-2-ylmethyl compounds. Studies have synthesized novel pyrazoline derivatives showing promising anti-inflammatory and antibacterial activities. The microwave-assisted synthesis of these compounds offers an environmentally friendly and efficient method, providing compounds with potential for therapeutic application (Ravula et al., 2016).

Chemicoenzymatic Synthesis

The chemicoenzymatic synthesis of monobactam analogs, using key intermediates derived from azetidinone, illustrates the versatility of furan-2-ylmethyl compounds in antibiotic development. This research has led to the discovery of compounds with significant activity against gram-negative bacteria, highlighting the potential of these derivatives in addressing antibiotic resistance (Yamashita Haruo et al., 1988).

Protein Tyrosine Kinase Inhibition

Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited activity comparable to or even surpassing that of known inhibitors, suggesting their potential in cancer therapy (Zheng et al., 2011).

Antibacterial and Antioxidant Activities

The synthesis of tri-substituted pyrazoles, including furan-2-yl derivatives, has been explored for their antibacterial and antioxidant activities. These studies highlight the compound's role in developing new therapeutic agents with dual-functionality, addressing oxidative stress and bacterial infections (Golea Lynda, 2021).

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-21-18(10-17(20-21)14-6-3-2-4-7-14)19(23)22-11-16(12-22)27(24,25)13-15-8-5-9-26-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGULNDIZSZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

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